4-Ethoxycoumarin

描述

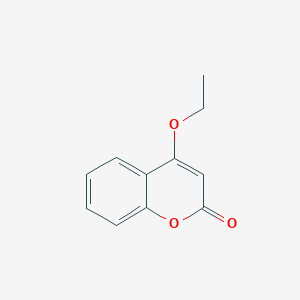

4-Ethoxycoumarin is an organic compound with the molecular formula C₁₁H₁₀O₃. It belongs to the class of coumarins, which are benzopyrone derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by an ethoxy group attached to the fourth position of the coumarin ring, which imparts unique chemical and biological properties to the molecule .

作用机制

4-乙氧基香豆素的作用机制涉及它与各种分子靶点和途径的相互作用。在生物系统中,它可以抑制特定的酶,例如细胞色素 P450 酶,这些酶在药物代谢中起着至关重要的作用。 通过抑制这些酶,4-乙氧基香豆素可以调节其他化合物的药代动力学,并增强其治疗效果 。 此外,它的抗菌活性归因于其破坏微生物细胞膜并干扰重要代谢过程的能力 .

生化分析

Biochemical Properties

4-Ethoxycoumarin plays a significant role in biochemical reactions, particularly as a substrate for various cytochrome P450 enzymes. These enzymes, including cytochrome P450 1A2, cytochrome P450 2B6, and cytochrome P450 3A4, catalyze the oxidation of this compound, leading to the formation of 7-hydroxycoumarin . This hydroxylation reaction is crucial for the subsequent conjugation processes, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion .

Cellular Effects

This compound exerts various effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in hepatocytes, this compound induces the expression of cytochrome P450 enzymes, thereby enhancing the cell’s capacity to metabolize xenobiotics . Additionally, this compound has been shown to affect the viability and proliferation of certain cancer cell lines, such as hepatocellular carcinoma cells, by altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. Upon binding to the active site of these enzymes, this compound undergoes oxidation to form 7-hydroxycoumarin . This reaction is facilitated by the transfer of electrons from nicotinamide adenine dinucleotide phosphate (reduced form) to the heme group of the cytochrome P450 enzyme, resulting in the activation of molecular oxygen and subsequent hydroxylation of the substrate . The hydroxylated product can then undergo further conjugation reactions, leading to its detoxification and excretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur upon prolonged exposure to light and heat . In in vitro studies, the metabolic activity of this compound has been shown to decrease over time, likely due to the depletion of cofactors required for its biotransformation . Long-term exposure to this compound in cell culture systems has also been associated with alterations in cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not induce significant toxic effects . At higher doses, this compound can cause adverse effects, including hepatotoxicity and alterations in liver enzyme levels . These dose-dependent effects are likely due to the saturation of metabolic pathways and the accumulation of reactive metabolites .

Metabolic Pathways

This compound is primarily metabolized through oxidative and conjugative pathways. The initial step involves hydroxylation by cytochrome P450 enzymes to form 7-hydroxycoumarin . This intermediate can then undergo further conjugation reactions, such as glucuronidation and sulfation, mediated by uridine diphosphate-glucuronosyltransferases and sulfotransferases, respectively . These metabolic pathways enhance the solubility of this compound and facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. For instance, the compound can be taken up by hepatocytes through organic anion-transporting polypeptides and effluxed by multidrug resistance-associated proteins . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and clearance .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The activity and function of this compound are influenced by its subcellular localization, as the endoplasmic reticulum provides the necessary environment for its biotransformation .

准备方法

合成路线和反应条件

4-乙氧基香豆素可以通过多种方法合成,包括 Pechmann 缩合、Knoevenagel 缩合和 Perkin 反应。 一种常用的方法是 Pechmann 缩合,其中苯酚与乙酰乙酸乙酯在强酸催化剂(如硫酸或盐酸)的存在下反应,生成 4-乙氧基香豆素 。反应通常在回流条件下进行,需要仔细控制温度和反应时间以获得高产率。

工业生产方法

在工业环境中,4-乙氧基香豆素的生产可能涉及使用连续流反应器进行大规模 Pechmann 缩合反应。这些反应器可以精确控制反应参数,从而确保产品质量一致,提高效率。 此外,通常更倾向于使用环境友好的催化剂和溶剂,以最大限度地减少对环境的影响 .

化学反应分析

反应类型

4-乙氧基香豆素会发生各种化学反应,包括:

氧化: 它可以被氧化成相应的醌类或其他氧化衍生物。

还原: 还原反应可以生成二氢香豆素衍生物。

取代: 亲电取代反应可以在香豆素环上引入不同的取代基。

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 使用卤素或硝化剂等亲电试剂。

缩合: 使用硫酸或路易斯酸等酸催化剂.

主要产物

这些反应生成的主要产物包括醌类、二氢香豆素、取代香豆素和各种杂环化合物 .

4. 科研应用

4-乙氧基香豆素在科学研究中具有广泛的应用:

化学: 它被用作合成更复杂的有机分子和杂环化合物的构建块。

生物学: 它作为探针用于研究酶的活性,尤其是那些参与异生物质代谢的酶。

医学: 由于其抗菌和抗癌特性,它具有潜在的治疗应用价值。

工业: 它用于生产香料、染料和荧光增白剂

科学研究应用

4-Ethoxycoumarin has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a probe for studying enzyme activities, particularly those involved in the metabolism of xenobiotics.

Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.

Industry: It is used in the production of fragrances, dyes, and optical brighteners

相似化合物的比较

类似化合物

4-羟基香豆素: 一种著名的抗凝血剂,用于华法林等药物。

7-羟基香豆素: 以其荧光特性而闻名,用于生化分析。

6-甲氧基香豆素: 用于合成各种药物和农用化学品.

4-乙氧基香豆素的独特之处

4-乙氧基香豆素的独特之处在于其第四位上的乙氧基,与其他香豆素衍生物相比,它赋予了独特的化学反应性和生物活性。 这种结构修饰提高了它的溶解度,并使其能够与生物靶点进行特异性相互作用,使其成为医药化学和药物开发中一种有价值的化合物 .

属性

IUPAC Name |

4-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZDKBHAUILYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350961 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35817-27-7 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of atoms in 4-ethoxycoumarin?

A1: [] The this compound molecule exhibits a planar conformation. This means the atoms within the molecule primarily lie in a single plane. The largest deviation from this plane is a mere 0.014(2) Å, observed within the chromone moiety. The ethoxy group also adopts a coplanar conformation and is connected with a trans configuration. Interestingly, the angles surrounding the C3 atom cause the ethoxy group to tilt towards the C4 direction. []

Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?

A2: [] The mass spectrum of this compound reveals a distinct fragmentation pathway. A key characteristic is the initial loss of ethylene (C2H4) from the ethoxy side chain. This leads to the formation of an ion with a mass-to-charge ratio (m/e) of 232. Subsequent fragmentation of this ion closely resembles the patterns observed in derivatives of 4-hydroxycoumarin. [] This suggests that the presence and position of the ethoxy group play a significant role in the molecule's breakdown under mass spectrometry conditions.

Q3: Does this compound form any notable intermolecular interactions?

A3: [] Yes, this compound exhibits a specific type of intermolecular hydrogen bond. This bond occurs between the O3 atom of the ethoxy group and a hydrogen atom attached to the phenyl ring of an adjacent molecule. This interaction likely contributes to the packing arrangement of this compound molecules within its crystal structure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)